Atazanavir sulfate Atazanavir sulfate Atazanavir (brand name: Reyataz) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Atazanavir comes in two different dosage forms: capsules and oral powder.
Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.)
Atazanavir oral powder is approved for use in children 3 months of age and older who weigh at least 11 lb (5 kg) and must be used with the boosting agent ritonavir.
Atazanavir is always used in combination with other HIV medicines.
Atazanavir Sulfate is a sulfate salt form of atazanavir, an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.
See also: Atazanavir (has active moiety); Atazanavir sulfate; ritonavir (component of); Atazanavir sulfate; cobicistat (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 229975-97-7
VCID: VC20747936
InChI: InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
SMILES: CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Molecular Formula: C38H54N6O11S
Molecular Weight: 802.9 g/mol

Atazanavir sulfate

CAS No.: 229975-97-7

Cat. No.: VC20747936

Molecular Formula: C38H54N6O11S

Molecular Weight: 802.9 g/mol

* For research use only. Not for human or veterinary use.

Atazanavir sulfate - 229975-97-7

CAS No. 229975-97-7
Molecular Formula C38H54N6O11S
Molecular Weight 802.9 g/mol
IUPAC Name methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
Standard InChI InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
Standard InChI Key DQSGVVGOPRWTKI-QVFAWCHISA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Canonical SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O

Pharmacokinetic Profile

Absorption and Bioavailability

Atazanavir demonstrates rapid absorption with a time to maximum concentration (Tmax) of approximately 2.5 hours. The oral bioavailability ranges from 60% to 68%, and notably, administration with food enhances bioavailability while reducing pharmacokinetic variability . This food effect has important implications for dosing recommendations and patient counseling.

Distribution and Protein Binding

In circulation, atazanavir is highly protein-bound, with approximately 86% bound to human serum proteins, specifically alpha-1-acid glycoprotein and albumin . This protein binding is concentration-independent, which helps maintain consistent free drug levels across varying doses.

Metabolism and Elimination

Atazanavir undergoes extensive metabolism by the cytochrome P450 system, predominantly CYP3A4 . Population pharmacokinetic studies have characterized a one-compartment model with an oral clearance (CL) of 12.9 liters/h (coefficient of variation [CV], 26%), a volume of distribution of a volume of distribution of 88.3 liters (CV, 29%), an absorption rate constant of 0.405 h^-1 (CV, 122%), and a lag time of 0.88 h .

The addition of ritonavir significantly alters atazanavir's pharmacokinetic profile. As a potent CYP3A4 inhibitor, ritonavir reduces atazanavir clearance by approximately 46%, thereby increasing the elimination half-life from 4.6 hours to 8.8 hours . This "boosting" effect is the pharmacological basis for the common practice of co-administering low-dose ritonavir with atazanavir.

Pharmacokinetic Variability

High interpatient and intrapatient variability in atazanavir plasma levels has been observed, which appears correlated with both viral response and toxicity . This variability suggests that therapeutic drug monitoring and individualized dosing based on plasma concentration measurements might be beneficial in optimizing treatment outcomes. Population pharmacokinetic modeling suggests that unmeasured covariates, potentially including genetic traits or environmental influences, contribute to this variability .

Clinical Efficacy

Treatment-Naïve Patients

Atazanavir has demonstrated robust efficacy in treatment-naïve HIV-infected individuals. In clinical trials, atazanavir (when boosted with ritonavir) shows comparable virologic efficacy to other protease inhibitors while offering advantages in terms of tolerability and metabolic parameters .

Comparative Studies

Several studies have compared atazanavir to other antiretroviral agents. For example, a 96-week study comparing atazanavir/ritonavir 300/100mg once daily with atazanavir 400mg once daily (both with lamivudine and extended-release stavudine) showed a trend toward higher viral suppression rates with the boosted regimen . Boosted atazanavir was associated with fewer virological rebounds and less development of protease inhibitor or nucleoside analogue resistance .

In comparisons with non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz, atazanavir maintains similar efficacy while demonstrating fewer effects on blood lipid levels .

OutcomeTotal (n = 124)Lopinavir/Ritonavir (n = 62)Atazanavir/Ritonavir (n = 62)P-value
Primary outcomes
Discharge during 10 days, n (%)96 (72.7)41 (66.1)51 (82.3)0.06
Number of days taking study medication, median (IQR)7 (5-9)7 (6-9)6 (5-8)0.01
Final outcome
Discharge, n (%)92 (74.2)41 (66.1)51 (82.3)0.03
Death, n (%)2 (1.6)2 (3.2)0 (0)0.49
Secondary outcomes
Discharge during 14 days, n (%)102 (82.3)47 (75.8)55 (88.7)0.09
ICU Admission, n (%)6 (4.8)3 (4.8)3 (4.8)≥0.99
Intubation, n (%)3 (2.4)2 (3.2)1 (1.6)≥0.99
Adverse ReactionFrequencyNotes
NauseaCommonOne of the most frequently reported adverse effects
Jaundice/scleral icterusCommonResult of hyperbilirubinemia, a characteristic side effect
RashCommonTypically mild to moderate in severity
HyperbilirubinemiaVery commonOccurs in up to 45% of patients
JaundiceLess commonDevelops in approximately 5% despite high rates of hyperbilirubinemia

Hyperbilirubinemia and Jaundice

The most distinctive adverse effect associated with atazanavir is hyperbilirubinemia, which has been observed in up to 45% of treated individuals . This elevation in bilirubin typically emerges within the first week of treatment and results from atazanavir's inhibition of the UGT1A1 enzyme responsible for bilirubin conjugation.

While hyperbilirubinemia is common, clinical jaundice (yellowing of the skin and eyes) develops in a smaller proportion of patients—approximately 5% in one large study of treatment-naïve individuals . Importantly, despite the high frequency of severe hyperbilirubinemia (33% in one study), less than 1% of patients discontinued treatment due to bilirubin elevations .

Metabolic Effects

A significant advantage of atazanavir compared to older protease inhibitors is its favorable metabolic profile. Multiple studies have demonstrated that atazanavir is less likely to cause increases in cholesterol and triglycerides compared to other agents in its class . Moreover, switching from other protease inhibitors to atazanavir has been shown to reverse lipid elevations .

Cardiovascular Considerations

Atazanavir has been shown to prolong the PR interval of the electrocardiogram in some patients . In both healthy volunteers and patients, abnormalities in atrioventricular (AV) conduction have been observed, though these are typically asymptomatic and limited to first-degree AV block . Post-marketing reports have noted more severe conduction abnormalities, including second-degree AV block, third-degree AV block, QTc prolongation, and Torsades de Pointes in some patients .

Dosage Considerations

Boosted versus Unboosted Regimens

Atazanavir can be administered in two main dosing strategies: unboosted at 400 mg once daily, or boosted with ritonavir 100 mg at 300 mg once daily . The boosted regimen has become standard practice due to superior pharmacokinetic parameters and reduced risk of resistance development . Unboosted atazanavir must be used cautiously, as increased resistance has been described with this approach .

Food Effects and Administration

The bioavailability of atazanavir is significantly enhanced when taken with food, which also reduces pharmacokinetic variability . Consequently, administration with meals is recommended. When administered with tenofovir disoproxil fumarate (TDF), a common companion antiretroviral, atazanavir plasma concentrations may be reduced; in this scenario, ritonavir boosting is particularly important .

Drug Resistance and Viral Considerations

Genetic variations in drug-metabolizing enzymes and transporters may influence atazanavir exposure and therapeutic response. The remaining high interpatient variability in pharmacokinetics suggests the impact of unmeasured covariates, potentially including genetic traits or environmental influences .

Position in Current Therapy

The combination of similar efficacy, better tolerability, and a low pill burden compared to other protease inhibitors makes boosted atazanavir one of the preferred options for treating HIV-1 infection, particularly in treatment-naïve patients . When combined with appropriate NRTIs and boosted with ritonavir, atazanavir offers an effective and well-tolerated component of antiretroviral therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator